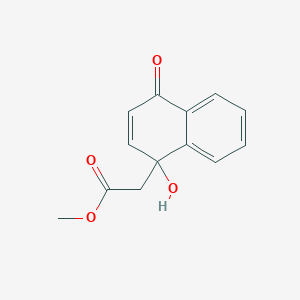

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate

Description

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate is a naphthalene-derived ester featuring a hydroxy group at position 1 and a ketone (oxo) group at position 4 of the naphthalene ring. This compound’s unique substitution pattern distinguishes it from simpler naphthalene esters and imparts distinct chemical reactivity and physical properties. Applications of such compounds often include roles as intermediates in organic synthesis, particularly for hydrazides or bioactive molecules .

Properties

CAS No. |

83552-99-2 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 2-(1-hydroxy-4-oxonaphthalen-1-yl)acetate |

InChI |

InChI=1S/C13H12O4/c1-17-12(15)8-13(16)7-6-11(14)9-4-2-3-5-10(9)13/h2-7,16H,8H2,1H3 |

InChI Key |

GLXZFDXJFUVICZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(C=CC(=O)C2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate typically involves the esterification of 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to form hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Reactivity and Functional Group Analysis

- Hydroxy and Oxo Groups: The target compound’s 1-hydroxy and 4-oxo substituents enable hydrogen bonding and keto-enol tautomerism, which may enhance solubility in polar solvents (e.g., water, methanol) compared to non-oxygenated analogs like methyl 2-(naphthalen-1-yl)acetate .

- Alpha-keto esters (e.g., methyl 2-(naphthalen-1-yl)-2-oxoacetate) exhibit heightened reactivity in condensations and redox reactions .

- Synthetic Applications : The hydroxy group in the target compound could facilitate derivatization (e.g., acetylation, glycosylation), while the oxo group may serve as a site for Grignard or hydrazine additions, similar to other keto esters .

Biological Activity

Methyl 2-(1-hydroxy-4-oxo-naphthalen-1-yl)acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H14O3 |

| Molecular Weight | 246.259 g/mol |

| Density | 1.249 g/cm³ |

| Boiling Point | 410 °C at 760 mmHg |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. For instance, a study evaluated various naphthalene derivatives against common bacterial strains, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial effects .

Table: Antimicrobial Activity of Naphthalene Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

| Other Naphthalene Derivative A | 0.25 | E. coli |

| Other Naphthalene Derivative B | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies focusing on its mechanism of action and cytotoxicity against cancer cell lines. For example, coordination complexes derived from naphthalene derivatives were shown to exhibit significant cytotoxicity against human colon adenocarcinoma (HT29) and lung (A549) cancer cell lines. The IC50 values for these complexes ranged from 654 μM to 794 μM, indicating a promising avenue for further research into their use as anticancer agents .

Table: Cytotoxicity of Naphthalene Derivatives Against Cancer Cell Lines

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound Complex A | 654 | HT29 |

| This compound Complex B | 794 | A549 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from approximately 12 μM to 31 μM for these targets .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was applied to cultures of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth compared to untreated controls, with a notable decrease in biofilm formation, suggesting its potential utility in treating infections associated with biofilm-producing bacteria.

Case Study: Anticancer Screening

A series of in vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound derivatives. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.